3- to 4-Fold Superior Antiproliferative Potency Over SAHA (Vorinostat) Across Three NSCLC Cell Lines
In a head-to-head cell viability assay against three human NSCLC lines with distinct p53 backgrounds, OSU-HDAC-44 demonstrated IC50 values of 0.65±0.08 µM (A549), 0.67±0.01 µM (CL1-1), and 1.14±0.14 µM (H1299), while SAHA showed IC50 values of 1.90±0.16 µM (A549), 2.85±0.27 µM (CL1-1), and 4.87±0.98 µM (H1299) [1]. This represents a 3- to 4-fold potency advantage for OSU-HDAC-44 over the FDA-approved pan-HDAC inhibitor SAHA across all three p53-status cell lines [1].
| Evidence Dimension | Antiproliferative potency (IC50) against NSCLC cell lines |
|---|---|
| Target Compound Data | A549 IC50 = 0.65±0.08 µM; CL1-1 IC50 = 0.67±0.01 µM; H1299 IC50 = 1.14±0.14 µM [1] |
| Comparator Or Baseline | SAHA (vorinostat): A549 IC50 = 1.90±0.16 µM; CL1-1 IC50 = 2.85±0.27 µM; H1299 IC50 = 4.87±0.98 µM [1] |
| Quantified Difference | OSU-HDAC-44 is 3–4 times more potent than SAHA across all tested cell lines (A549: 2.9x; CL1-1: 4.3x; H1299: 4.3x) [1] |
| Conditions | MTT cell viability assay; human NSCLC cell lines A549 (p53 wild-type), H1299 (p53 null), CL1-1 (p53 mutant); 48 h treatment [1] |
Why This Matters
Procurement of this compound rather than SAHA provides 3–4 times higher antiproliferative potency across NSCLC models irrespective of p53 mutational status, enabling lower working concentrations in cellular assays.
- [1] Tang YA, et al. A Novel Histone Deacetylase Inhibitor Exhibits Antitumor Activity via Apoptosis Induction, F-Actin Disruption and Gene Acetylation in Lung Cancer. PLoS ONE. 2010;5(9):e12417. View Source
